molecular formula C16H14F3NO3S B2670999 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376448-02-0

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2670999
CAS No.: 1376448-02-0
M. Wt: 357.35
InChI Key: BOJJAAFFHXCVPP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl group at the 5-position of the phenolic ring and a 4-methylphenyl substituent attached to the ethene-sulfonamide backbone.

Properties

IUPAC Name

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-11-2-4-12(5-3-11)8-9-24(22,23)20-14-10-13(16(17,18)19)6-7-15(14)21/h2-10,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJAAFFHXCVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multiple steps:

  • Formation of the Ethene-1-sulfonamide Backbone: : The initial step involves the reaction of 2-(4-methylphenyl)ethene-1-sulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a catalyst like copper(I) iodide (CuI).

  • Hydroxylation: : The hydroxyl group is typically introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits noteworthy pharmacological properties, particularly as a potential therapeutic agent.

1.1 Antihypertensive Activity
Research has indicated that sulfonamides can act as potent agonists at alpha 1-adrenoceptors. For instance, related compounds have shown efficacy in releasing intracellular calcium, which is crucial for vascular smooth muscle contraction . The structure of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide suggests it may also engage with similar pathways, potentially leading to antihypertensive effects.

1.2 Anti-inflammatory Properties
Sulfonamide derivatives have been studied for their anti-inflammatory actions. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to their effectiveness in reducing inflammation . Case studies on related compounds demonstrate their ability to modulate inflammatory responses in various models.

1.3 Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth by interfering with folate synthesis pathways . Investigations into the antimicrobial efficacy of this compound could reveal its potential as a new antibiotic agent.

Material Science Applications

2.1 Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its sulfonamide group can facilitate interactions within polymer networks, leading to improved material performance in applications such as coatings and adhesives.

2.2 Photonic Devices
Research into fluorinated compounds has shown their utility in photonic applications due to their unique optical properties. The trifluoromethyl group can enhance the refractive index and stability of materials used in photonic devices, suggesting that this compound could be explored for use in advanced optical materials.

Environmental Chemistry Applications

3.1 Water Treatment
Compounds containing sulfonamide groups have been investigated for their ability to adsorb pollutants from water sources. The hydrophilic nature of the sulfonamide functional group may facilitate the removal of heavy metals and organic contaminants from wastewater systems .

3.2 Biodegradability Studies
Understanding the environmental impact of chemical compounds is crucial for sustainable development. Studies on the degradation pathways of similar sulfonamides indicate that this compound may exhibit varying degrees of biodegradability, which is essential for assessing its ecological footprint.

Data Tables

Application Area Potential Benefits Relevant Studies
PharmacologyAntihypertensive, anti-inflammatory, antimicrobial
Material ScienceEnhanced thermal stability, optical properties
Environmental ChemistryPollutant adsorption, biodegradability studies

Case Studies

  • Antihypertensive Effects : A study demonstrated that related sulfonamides effectively reduced blood pressure in animal models by acting on alpha 1-adrenoceptors .
  • Anti-inflammatory Activity : Research on sulfonamide derivatives showed significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications .
  • Water Treatment Efficacy : A recent investigation highlighted the ability of sulfonamide-based compounds to effectively remove heavy metals from contaminated water sources through adsorption mechanisms .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other sulfonamide derivatives documented in the Biopharmacule Speciality Chemicals catalog (). Below is a comparative analysis based on substituent variations and inferred properties:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents Key Features
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7) Chloroacetyl group at para position Electrophilic chloroacetyl moiety may enhance reactivity for covalent binding.
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791147118-37-4) Quinoline core with ethoxy, cyano, and dimethylamino groups Extended aromatic system likely improves intercalation or enzyme inhibition.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine ring with formyl and isopropyl groups Pyrimidine scaffold suggests potential kinase inhibition; formyl group enables derivatization.
Target Compound 2-hydroxy-5-(trifluoromethyl)phenyl, 4-methylphenyl-ethene-sulfonamide Hydroxyl and trifluoromethyl groups may optimize solubility and target affinity balance.

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound contrasts with chloroacetyl (BP 27790257933-82-7) and fluoro (BP 27791147118-37-4) substituents in analogs. Trifluoromethyl groups are less reactive but improve metabolic stability compared to halogens .

Scaffold Diversity: Unlike quinoline- or pyrimidine-based analogs, the target compound’s ethene-sulfonamide backbone offers conformational flexibility, which may broaden its interaction with biological targets.

Biological Activity

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H16F3N1O2S
  • CAS Number : Not specified in the sources.

The presence of trifluoromethyl and sulfonamide groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Research indicates that sulfonamide derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis.
  • Antitumor Activity : Some studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific cellular pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of sulfonamide derivatives, including those with similar functional groups. Results showed significant inhibition against various bacterial strains, suggesting that the compound may possess similar properties .
  • Antitumor Activity :
    • In vitro studies on related sulfonamide compounds have demonstrated their ability to induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of heat shock proteins (HSPs), which play a critical role in cancer cell survival .
  • Inhibition of Enzymatic Activity :
    • Research on related compounds indicated that they can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition can lead to reduced proliferation of certain cancer cells .

Comparative Biological Activity

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism
This compoundPotentially highModerateInhibits bacterial folate synthesis; apoptosis induction
Related Sulfonamide AHighHighInhibits DHODH; HSP90 inhibition
Related Sulfonamide BModerateLowTargets folate pathway

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